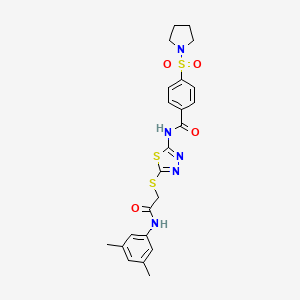
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H25N5O4S3 and its molecular weight is 531.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C17H22N4O2S2. The compound features a 1,3,4-thiadiazole ring linked to a benzamide moiety through a thioether bond, which contributes to its diverse biological activity.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro tests using the MTT assay revealed that derivatives similar to this compound exhibit significant antiproliferative activity against cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer) .
The proposed mechanisms through which this compound exerts its biological effects include:
- Target Interaction : Similar compounds have been shown to target critical pathways involving PI3K and mTOR , which are pivotal in cell growth and proliferation .
- Inhibition of Tubulin Polymerization : Some derivatives have demonstrated the ability to inhibit tubulin polymerization, thereby affecting cell division .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies indicate that thiadiazole derivatives can effectively combat Gram-positive and Gram-negative bacteria as well as fungal strains:
Anti-inflammatory Effects
Thiadiazole derivatives have been recognized for their anti-inflammatory properties. The presence of specific functional groups enhances their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability with an IC50 value of 7.4 µM, suggesting strong anticancer activity.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against various bacterial strains. The compound exhibited MIC values lower than standard antibiotics like streptomycin and fluconazole, highlighting its potential as an effective antimicrobial agent .
特性
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-15-11-16(2)13-18(12-15)24-20(29)14-33-23-27-26-22(34-23)25-21(30)17-5-7-19(8-6-17)35(31,32)28-9-3-4-10-28/h5-8,11-13H,3-4,9-10,14H2,1-2H3,(H,24,29)(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUMDMOTBYCFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














